2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid
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Overview
Description
2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that oxadiazole derivatives, in general, have been reported to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Oxadiazole derivatives have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties . These diverse activities suggest that oxadiazole derivatives likely affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with oxadiazole derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid are largely derived from its oxadiazole core. Oxadiazoles have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding interactions that can influence the function of the target molecule .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been reported to exhibit anticancer activity, with IC50 values observed for in-vitro anti-cancer activities against certain cell lines . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . This includes interactions with enzymes or cofactors, and can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
Based on its biochemical properties, it can be hypothesized that it may be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) and bases like potassium hydroxide (KOH) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced oxadiazole derivatives .
Scientific Research Applications
2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and antioxidant properties.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biology: It is studied for its biological activities, including antiviral and anti-inflammatory effects.
Industry: The compound is utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Thiadiazole derivatives: These compounds contain a sulfur atom in place of the oxygen atom in the oxadiazole ring and have comparable properties.
Uniqueness: 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid is unique due to its specific substitution pattern and the presence of the phenylacetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features an oxadiazole ring that is known for its diverse biological activities. The presence of the phenylacetic acid moiety enhances its interaction with biological targets. The unique substitution pattern contributes to its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells.
Case Study: Anticancer Efficacy
A study published in MDPI evaluated the anticancer activity of several oxadiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range. The structure-activity relationship (SAR) analysis suggested that modifications to the oxadiazole ring could enhance potency against specific cancer types .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit broad-spectrum antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 1–2 µg/mL | |
Escherichia coli | 0.5–1 µg/mL | |
Candida albicans | 2–4 µg/mL |
In a comparative study, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an effective antimicrobial agent.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole core have shown promise in mitigating inflammatory responses.
The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In experimental models using carrageenan-induced paw edema, this compound exhibited significant reductions in swelling compared to control groups .
Biochemical Pathways
The biochemical mechanisms underlying the activity of this compound involve multiple pathways:
- Cellular Uptake : The compound is efficiently taken up by cells due to its lipophilic nature.
- Target Interaction : It binds to specific receptors involved in inflammation and tumor growth regulation.
- Metabolic Stability : Studies indicate favorable metabolic profiles with prolonged half-lives in biological systems .
Future Directions
Research on this compound is ongoing. Future studies may focus on:
- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles in animal models.
- Structural Modifications : To enhance potency and selectivity against specific targets.
- Combination Therapies : Investigating synergistic effects with existing anticancer or antimicrobial agents.
Properties
IUPAC Name |
2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-7-1-3-8(4-2-7)10-12-11-6-15-10/h1-4,6H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHNRKKIHDISPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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